molecular formula C9H9NS B1273735 1-Benzothiophen-5-ylmethylamine CAS No. 56540-52-4

1-Benzothiophen-5-ylmethylamine

Cat. No. B1273735
CAS RN: 56540-52-4
M. Wt: 163.24 g/mol
InChI Key: QUXRGPGYJFNJAG-UHFFFAOYSA-N
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Description

1-Benzothiophen-5-ylmethylamine is a compound that is structurally related to benzothiophenes, a class of heterocyclic aromatic compounds containing a sulfur atom within a five-membered ring fused to a benzene ring. While the provided papers do not directly discuss 1-Benzothiophen-5-ylmethylamine, they do provide insights into the chemistry of related benzothiophene derivatives and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzothiophene derivatives is often achieved through various organic reactions. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a benzothiophene-related herbicide, is reported to be de novo synthesized in good yield and confirmed by spectroscopic methods . Similarly, benzo[b]thiophen-3-ylacetonitriles are synthesized through a transition-metal-free [3+3] annulation process with nitroarenes, indicating the versatility of synthetic approaches for benzothiophene derivatives .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of a benzothiophene-related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing a monoclinic space group and stabilization by various hydrogen bonds and π-π interactions . The planarity of the benzothiophene ring and its packing in a herringbone arrangement are common features observed in these compounds .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. Electrophilic addition reactions, as demonstrated in the synthesis of erythro-1-(benzothiazol-2-yl)-1,2-dibromo-2-(2-chloro-5-nitrophenyl)ethane, are one example where a benzothiazole derivative is formed by the addition of bromine to a styrylbenzothiazole . These reactions can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are diverse and can be tailored by modifying their structure. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include thiophene derivatives, were studied using cyclic voltammetry and UV-vis spectra, indicating the potential for tuning their electronic properties . The pKa values of N-(benzothiazole-2-yl) acetamide derivatives were determined, showing the influence of the molecular structure on the acidity constants .

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzothiophen-5-ylmethylamine is a key component in the synthesis of various benzothiophene derivatives. Gabriele et al. (2011) described novel approaches to synthesize benzothiophene derivatives, highlighting the versatility of this compound in chemical reactions (Gabriele et al., 2011). Similarly, Montevecchi and Navacchia (1998) explored its use in sulfanyl radical-mediated cyclization of aminyl radicals (Montevecchi & Navacchia, 1998). This demonstrates the compound's potential in complex organic synthesis processes.

Antitumor and Antimicrobial Activities

Research has also been conducted on the antitumor properties of benzothiophene derivatives. Hellmann et al. (1967) found that certain benzothiophene derivatives exhibit significant antitumor activity, suggesting potential medical applications (Hellmann, Marshall, & Stayt, 1967). Moreover, Naganagowda and Petsom (2011) synthesized new benzothiophene derivatives with antimicrobial properties, indicating its role in developing antibacterial agents (Naganagowda & Petsom, 2011).

Applications in Organic Electronics

He et al. (2017) explored benzothiophene-based molecules for organic thin-film transistors, highlighting the material's potential in electronics (He et al., 2017). Similarly, Ryu et al. (2023) studied benzothiophene derivatives as semiconductors in organic field-effect transistors, emphasizing its applicability in advanced electronic devices (Ryu et al., 2023).

Role in Drug Discovery and Pharmacology

In drug discovery, benzothiophene derivatives have been extensively studied for their diverse biological activities. Keri et al. (2017) provided an overview of benzothiophene-based medicinal chemistry, revealing its potential in developing new pharmacological agents (Keri et al., 2017).

Safety And Hazards

The safety data sheet for 1-Benzothiophen-5-ylmethylamine indicates that it causes severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1-benzothiophen-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRGPGYJFNJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383675
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-5-ylmethylamine

CAS RN

56540-52-4
Record name 1-Benzothiophen-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-bromomethylbenzo[b]thiophene (3.0 g, 13.20 mmol) in DMF (15 ml) was added to a solution of 25% aqueous ammonia (10 ml, 132 mmol) in DMF (10 ml). The reaction mixture was stirred for 4 hours at room temperature. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (40 g), using first ethyl acetate/heptane (1:1;60 ml) and subsequently DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 0.40 g (19%) of ((benzo[b]thiophen-5-yl)methyl)amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Raunio, RO Juvonen, A Poso… - Drug Metabolism …, 2016 - ingentaconnect.com
Background: Tobacco smoking is a leading cause of preventable disease and death globally. Nicotine is the main addictive component in tobacco. Nicotine is eliminated from the body …
Number of citations: 4 www.ingentaconnect.com
M Naeem - 2014 - erepo.uef.fi
Master of Science in General Toxicology and Environmental Health Risk Assessment Department of Pharmacology and Toxicology Muhammad Umer Naeem: The role of metabolic …
Number of citations: 1 erepo.uef.fi
AN Cerone - 2019 - repositorio.unicamp.br
A Tuberculose é uma doença causada pelo Mycobacterium tuberculosis e considerada um grave problema mundial devido à sua alta incidência na população, características …
Number of citations: 3 repositorio.unicamp.br

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